![molecular formula C36H22O B13143806 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the incorporation of a naphthobenzofurocarbazole unit into different positions of the anthracene core. This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its photophysical characteristics.
Reduction: This reaction can be used to alter the compound’s structure, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.
科学的研究の応用
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Industry: Primarily used in the development of OLEDs, where its deep-blue emission and high efficiency are highly valued
作用機序
The mechanism of action of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran in OLEDs involves its role as a host material for dopants like t-DABNA. The compound exhibits hybrid local and charge-transfer emission, with contributions from triplet–triplet fusion channels. This results in efficient deep-blue emission with minimal efficiency roll-off, making it an excellent candidate for high-performance OLEDs .
類似化合物との比較
Similar Compounds
- 9-(10-Phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]benzofuran
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Compared to these similar compounds, 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran stands out due to its unique combination of anthracene, phenyl, and naphthobenzofuran units. This structure imparts distinct photophysical properties, such as a narrow emission spectrum and high external quantum efficiency, making it particularly suitable for OLED applications .
特性
分子式 |
C36H22O |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
2-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C36H22O/c1-2-10-23(11-3-1)35-27-14-6-8-16-29(27)36(30-17-9-7-15-28(30)35)26-18-19-33-31(21-26)32-20-24-12-4-5-13-25(24)22-34(32)37-33/h1-22H |
InChIキー |
DFRPRIUFLDNBKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC8=CC=CC=C8C=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

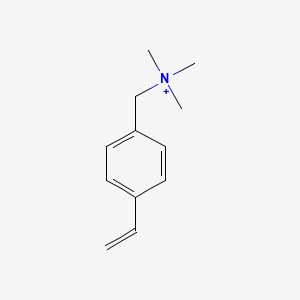
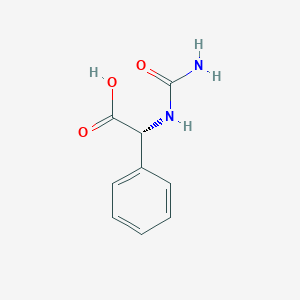
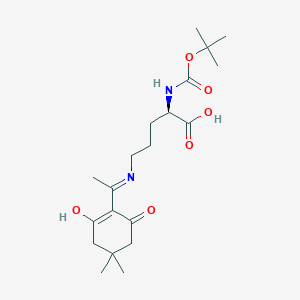
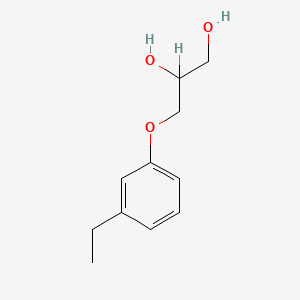
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
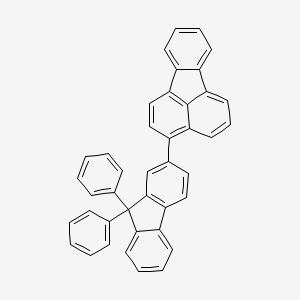

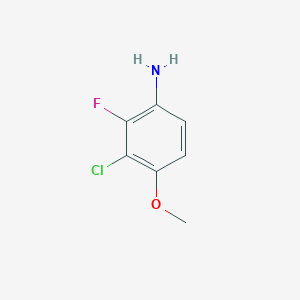

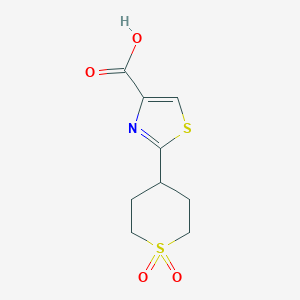
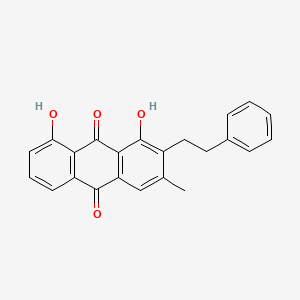
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
